

Physicochemical properties of 4-Fluoro-4'-methylbenzophenone

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Compound of Interest

Compound Name: 4-Fluoro-4'-methylbenzophenone

Cat. No.: B1335496

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An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Fluoro-4'-methylbenzophenone**, a versatile intermediate in organic synthesis. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative data for **4-Fluoro-4'-methylbenzophenone** (CAS No. 530-46-1).

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ FO	[1][2][3]
Molecular Weight	214.23 g/mol	[1][4][5]
Appearance	White to off-white crystalline powder	[2][6][7]
Melting Point	98-99 °C	[4][5]
Boiling Point	334.8 ± 25.0 °C (Predicted)	[4][5]
Flash Point	147.9 °C	[4][5]
Solubility	Sparingly soluble in water; Soluble in Methanol	[2][6]
Storage	Sealed in dry, Room Temperature	[5][6]

Table 2: Computed and Spectroscopic Data

Property	Value	Source
Density	1.139 ± 0.06 g/cm ³ (Predicted)	[4][5]
Vapor Pressure	0.000125 mmHg at 25°C	[5][6]
Index of Refraction	1.56	[5][6]
Molar Refractivity	60.86 cm ³	[6]
Polar Surface Area	17.07 Å ²	[6]
Rotatable Bond Count	2	[6]
Hydrogen Bond Acceptor Count	1	[6]
Hydrogen Bond Donor Count	0	[6]

Experimental Protocols

Synthesis of 4-Fluoro-4'-methylbenzophenone via Friedel-Crafts Acylation

The primary method for synthesizing **4-Fluoro-4'-methylbenzophenone** is through the Friedel-Crafts acylation reaction.^[8] This involves the reaction of 4-methylbenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^[8]

Materials:

- 4-methylbenzoyl chloride
- Fluorobenzene
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (or another suitable inert solvent)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled. The apparatus should be protected from atmospheric moisture using drying tubes.
- **Catalyst Suspension:** Anhydrous aluminum chloride (1.1 equivalents) is suspended in a suitable anhydrous solvent like dichloromethane within the reaction flask and cooled in an

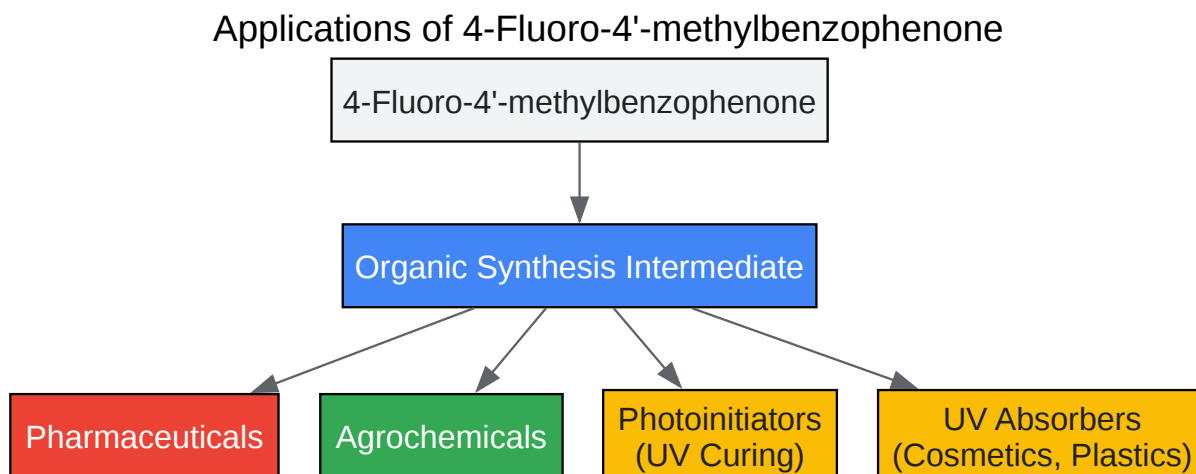
ice bath.

- **Addition of Acyl Chloride:** 4-methylbenzoyl chloride (1.0 equivalent) is dissolved in the same solvent and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride.
- **Addition of Fluorobenzene:** Fluorobenzene (1.0 equivalent) is added to the dropping funnel and subsequently added dropwise to the reaction mixture at a controlled rate to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently heated to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed successively with water, a saturated sodium bicarbonate solution, and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **4-Fluoro-4'-methylbenzophenone** can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a white to off-white crystalline solid.[9]

Visualizations

Logical Relationship of Applications

The following diagram illustrates the key application areas of **4-Fluoro-4'-methylbenzophenone**, stemming from its core identity as a chemical intermediate.



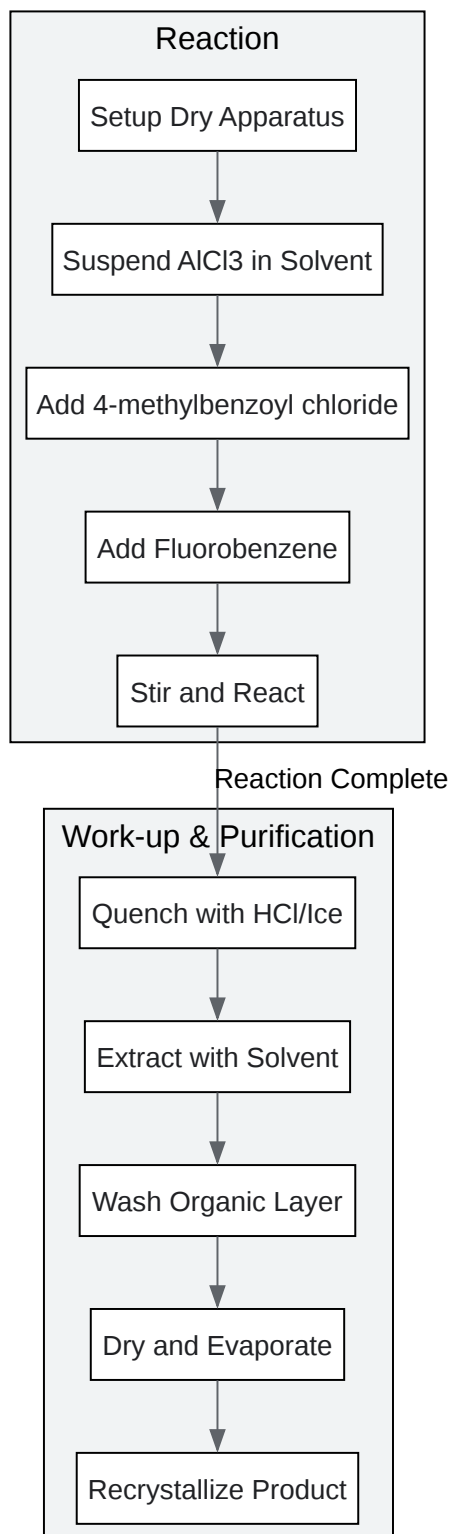
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Caption: Key applications of **4-Fluoro-4'-methylbenzophenone**.

Experimental Workflow for Synthesis

This diagram outlines the step-by-step workflow for the synthesis and purification of **4-Fluoro-4'-methylbenzophenone** via the Friedel-Crafts acylation method.

Synthesis Workflow



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Caption: Synthesis and purification workflow.

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